2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide
Description
This compound belongs to the pyridazinone class, characterized by a nitrogen-containing heterocyclic core. Its structure comprises:
- Pyridazinone ring: Substituted at position 3 with a 4-methoxyphenyl group, contributing electron-donating effects and enhanced solubility.
- Acetamide side chain: Linked to the pyridazinone at position 1 and terminating in a pyridin-3-yl group, which may facilitate hydrogen bonding or π-π stacking in biological targets.
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-25-15-6-4-13(5-7-15)16-8-9-18(24)22(21-16)12-17(23)20-14-3-2-10-19-11-14/h2-11H,12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGNGHAYOSXPRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-methoxybenzaldehyde and hydrazine hydrate can form the intermediate hydrazone, which can then undergo cyclization with pyridine-3-carboxylic acid to yield the desired compound. The reaction conditions often involve the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyridazine ring can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Formation of 2-[3-(4-hydroxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide.
Reduction: Formation of 2-[3-(4-methoxyphenyl)-6-hydroxypyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Structural Variations and Key Features
The following table summarizes structural analogs, highlighting substituent differences and their implications:
Analysis of Substituent Effects
- Electron-Donating Groups (e.g., Methoxy) : Enhance solubility and metabolic stability. The target compound’s 4-methoxyphenyl group may improve receptor binding compared to chlorinated analogs .
- Chlorophenyl-substituted analogs () show antitumor activity, possibly due to improved target affinity .
- Heteroaromatic Moieties (e.g., Pyridin-3-yl) : The pyridin-3-yl group in the target compound may offer unique binding interactions compared to phenyl or benzyl groups in analogs (e.g., ) .
Biological Activity
The compound 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide is a pyridazinone derivative with potential applications in medicinal chemistry. Its unique structure, featuring a pyridazinone core linked to a methoxyphenyl group and a pyridine moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of the compound is with a molar mass of 393.44 g/mol. The structural features are critical for understanding its biological interactions:
| Feature | Description |
|---|---|
| Core Structure | Pyridazinone |
| Substituents | Methoxyphenyl, Pyridine |
| Functional Groups | Acetamide |
Biological Activity
Research indicates that derivatives of pyridazinones exhibit significant biological activities, particularly in anticancer and anti-inflammatory contexts. The following sections summarize key findings related to the biological activity of 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide.
Anticancer Activity
Studies have explored the anticancer potential of this compound through various in vitro assays. For instance, a study conducted using the National Cancer Institute's (NCI) Developmental Therapeutics Program protocol evaluated its effects against a panel of cancer cell lines.
Key Findings:
- The compound showed low cytotoxicity across multiple cancer lines, including leukemia (K-562), colon cancer (HCT-15), and melanoma (SK-MEL-5).
- Only four out of approximately sixty cancer cell lines exhibited slight sensitivity at a concentration of 10 µM, indicating that while it may possess some anticancer properties, it is not highly potent compared to established chemotherapeutics .
The mechanism by which 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide exerts its biological effects involves interactions with specific molecular targets. These could include:
- Enzymes : Potential inhibition or modulation of enzymatic activity involved in cancer progression or inflammatory pathways.
- Receptors : Binding to receptors that mediate cellular responses to external stimuli.
Understanding these interactions is crucial for elucidating the compound's therapeutic potential and guiding future research.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with structurally related compounds. The following table summarizes some related derivatives and their notable properties:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(4-Methoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide | Similar core with variations in substituents | Moderate anticancer activity |
| 2-(3-(4-hydroxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | Hydroxy group instead of methoxy | Enhanced hydrogen bonding potential |
Case Studies
A notable case study involved evaluating the pharmacological profile of similar pyridazinone derivatives. These studies often highlight:
- Synthesis Methods : Multi-step organic reactions leading to high yields.
- In Vitro Testing Protocols : Utilization of standardized protocols for assessing anticancer efficacy.
- Results Interpretation : Analysis of structure-activity relationships to optimize future derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
